molecular formula C11H8BrClN2O2 B1397027 Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate CAS No. 1330583-62-4

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Cat. No. B1397027
CAS RN: 1330583-62-4
M. Wt: 315.55 g/mol
InChI Key: YBJKOMHKVBMRIF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H8BrClN2O2 . It belongs to the class of heterocyclic compounds known as 1,8-naphthyridines .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, the class of compounds to which Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate belongs, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Various methods have been developed for their synthesis, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate consists of a 1,8-naphthyridine core, which is a bicyclic compound containing two fused pyridine rings . The compound also contains bromine, chlorine, and ethyl carboxylate functional groups .


Chemical Reactions Analysis

1,8-Naphthyridines, including Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate, can undergo a variety of chemical reactions. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Physical And Chemical Properties Analysis

The average mass of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate is 315.550 Da and its monoisotopic mass is 313.945770 Da .

Scientific Research Applications

Medicinal Chemistry Anticancer Properties

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate has been studied for its potential in developing anticancer agents. The compound’s structure allows for functionalization, which can lead to specific activities against cancer cells. For example, derivatives of 1,6-naphthyridines have been shown to act as sex hormone regulatory agents and anti-HIV agents .

Organic Synthesis Building Block for Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis, which are crucial in creating complex organic molecules .

Anti-Inflammatory Applications

Derivatives of naphthyridine, such as Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate, have been synthesized with strong anti-inflammatory activity. These compounds are valuable in the development of new anti-inflammatory drugs .

Safety and Hazards

The safety and hazards of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate are not specified in the search results. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is of considerable interest . Furthermore, due to their wide applicability in medicinal chemistry and materials science, the exploration of new synthetic methodologies for the construction of medicinally important scaffolds is a promising future direction .

properties

IUPAC Name

ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)8-4-6-3-7(12)5-14-10(6)15-9(8)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJKOMHKVBMRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162780
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330583-62-4
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330583-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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